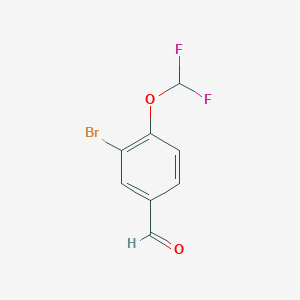

3-Bromo-4-(difluoromethoxy)benzaldehyde

Description

3-Bromo-4-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a substituted benzaldehyde, characterized by the presence of bromine and difluoromethoxy groups on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Propriétés

IUPAC Name |

3-bromo-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACWAGNPKGEOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277872 | |

| Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155878-02-6 | |

| Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155878-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination of 4-(difluoromethoxy)benzaldehyde: One common method involves the bromination of 4-(difluoromethoxy)benzaldehyde using bromine in the presence of a suitable solvent such as acetic acid.

Industrial Production Methods: Industrial production methods for 3-Bromo-4-(difluoromethoxy)benzaldehyde often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Bromo-4-(difluoromethoxy)benzaldehyde can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group in 3-Bromo-4-(difluoromethoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Substitution: Various substituted benzaldehydes.

Oxidation: 3-Bromo-4-(difluoromethoxy)benzoic acid.

Reduction: 3-Bromo-4-(difluoromethoxy)benzyl alcohol.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-4-(difluoromethoxy)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Mukaiyama Aldol Reactions: This compound can be employed to prepare β-hydroxy-α-amino acid derivatives, which are crucial in pharmaceutical chemistry.

- Synthesis of Pharmaceuticals: The compound's unique functional groups allow it to be a building block for various pharmaceutical agents, including those targeting chronic diseases .

Biological Research

In biological contexts, 3-Bromo-4-(difluoromethoxy)benzaldehyde is investigated for its interactions with biological systems:

- Metabolism Studies: It can be used to study the metabolism and toxicity of brominated aromatic compounds, serving as a model for similar substances.

- Therapeutic Potential: Preliminary studies suggest that compounds with similar structures may exhibit biological activities such as anti-inflammatory effects or inhibition of cancer cell proliferation.

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of derivatives from 3-Bromo-4-(difluoromethoxy)benzaldehyde that demonstrated potential in treating chronic obstructive pulmonary disease (COPD). The compound was noted as a key intermediate in synthesizing Roflumilast, a selective phosphodiesterase-4 inhibitor approved for COPD treatment .

Research has indicated that similar compounds can modulate signaling pathways involved in fibrosis. For instance, derivatives have shown promise in inhibiting epithelial-mesenchymal transition (EMT), suggesting potential therapeutic applications for diseases characterized by fibrotic responses.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)benzaldehyde depends on its specific application. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparaison Avec Des Composés Similaires

3-Bromo-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the difluoromethoxy group.

4-(Difluoromethoxy)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness:

Activité Biologique

3-Bromo-4-(difluoromethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

3-Bromo-4-(difluoromethoxy)benzaldehyde has a distinctive chemical structure that includes a bromine atom, a difluoromethoxy group, and an aldehyde functional group. This configuration contributes to its reactivity and biological properties.

Research indicates that 3-Bromo-4-(difluoromethoxy)benzaldehyde may act as an inhibitor of key biological pathways involved in cancer progression and DNA repair mechanisms:

- PARP Inhibition : The compound is noted for its role in inhibiting Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. Inhibition of PARP can lead to the accumulation of DNA damage, making it a target for cancer therapies .

- Cell Cycle Regulation : Studies show that PARP-1 also influences cell cycle progression by regulating proteins involved in chromosomal stability. Disruption of this function can result in chromosomal abnormalities, which are often observed in cancer cells .

Table 1: Biological Activities of 3-Bromo-4-(difluoromethoxy)benzaldehyde

Case Studies

- Cancer Cell Lines : A study demonstrated that 3-Bromo-4-(difluoromethoxy)benzaldehyde exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through PARP inhibition .

- In Vivo Studies : In animal models, the compound showed promising results in reducing tumor size when administered alongside traditional chemotherapeutics. This suggests a synergistic effect that could enhance treatment efficacy .

- Comparative Studies : Comparative studies with other brominated compounds revealed that the presence of the difluoromethoxy group significantly increased the potency of 3-Bromo-4-(difluoromethoxy)benzaldehyde against specific cancer types, highlighting the importance of molecular modifications in drug design .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (300–600 MHz) confirm structural integrity. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while difluoromethoxy (-OCF₂H) shows distinct splitting patterns due to coupling with fluorine nuclei .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₅BrF₂O₂) with ppm-level accuracy .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm assess purity (>95%) .

What strategies optimize yield in the alkylation step introducing the difluoromethoxy group?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% compared to conventional heating .

- Catalytic System : Potassium iodide (KI) in DMF enhances nucleophilic substitution by generating a more reactive iodide intermediate. A molar ratio of 1:1.2 (substrate:alkylating agent) minimizes side reactions .

- Moisture Control : Anhydrous conditions prevent hydrolysis of the difluoromethoxy group. Use of molecular sieves (3Å) or inert gas (N₂/Ar) atmosphere is critical .

What precautions are advised when handling 3-Bromo-4-(difluoromethoxy)benzaldehyde, given limited toxicological data?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Storage : Keep at 0–6°C in amber glass vials to prevent degradation .

How can researchers address conflicting spectroscopic data between expected and observed results for this compound?

Q. Advanced

- Isotopic Pattern Analysis : Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and fluorine (¹⁹F) splitting in MS and NMR help distinguish structural isomers. For example, the difluoromethoxy group’s ¹H NMR signal splits into a doublet of quartets (JHF ≈ 40–50 Hz) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. Single-crystal data (e.g., R factor <0.05) provide definitive bond lengths and angles .

- By-Product Identification : Use LC-MS/MS to detect halogenated side products (e.g., over-brominated derivatives) and optimize reaction stoichiometry .

What are the key challenges in scaling up the synthesis of 3-Bromo-4-(difluoromethoxy)benzaldehyde?

Q. Advanced

- Exothermic Reactions : Bromination and alkylation steps require precise temperature control (<5°C) to prevent runaway reactions. Jacketed reactors with chilled brine (−20°C) are recommended .

- Purification : Column chromatography on silica gel (hexane/ethyl acetate) is effective for small batches, but impractical for large-scale production. Switch to recrystallization (e.g., ethanol/water) or distillation under reduced pressure (≤0.1 mmHg) .

- Regulatory Compliance : Ensure waste streams containing bromine or fluorine are neutralized (e.g., with NaHCO₃) before disposal .

How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?

Advanced

The difluoromethoxy group (-OCF₂H) is electron-withdrawing (-I effect), which deactivates the aromatic ring toward electrophilic attack but enhances stability in radical or nucleophilic substitution reactions. In Suzuki-Miyaura couplings, the 3-bromo site reacts selectively with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), yielding biaryl derivatives with >80% efficiency . Fluorine’s electronegativity also increases oxidative stability, making the compound suitable for prolonged storage in medicinal chemistry workflows .

What derivatives of 3-Bromo-4-(difluoromethoxy)benzaldehyde have shown promise in pharmaceutical research?

Q. Advanced

- PDE4 Inhibitors : 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate for GEBR-32a, a selective PDE4D inhibitor with cognitive-enhancing effects in Alzheimer’s disease models .

- PD-L1 Inhibitors : Analogues like 3-bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde are precursors to small-molecule immune checkpoint inhibitors .

- Antimicrobial Agents : Schiff bases derived from this compound (e.g., condensation with aminotriazoles) exhibit activity against drug-resistant pathogens .

How can computational chemistry aid in the design of reactions involving 3-Bromo-4-(difluoromethoxy)benzaldehyde?

Q. Advanced

- DFT Calculations : Predict regioselectivity in bromination using Fukui indices (e.g., nucleophilic attack at C3 due to higher electron density) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates and transition states .

- Docking Studies : Model interactions with biological targets (e.g., PDE4D enzyme active sites) to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.